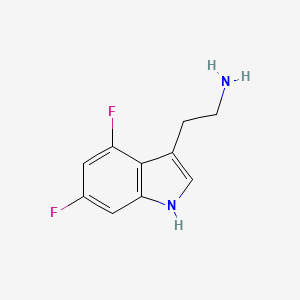
2-(4,6-difluoro-1h-indol-3-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,6-difluoro-1h-indol-3-yl)ethan-1-amine is a compound belonging to the indole family, characterized by the presence of a difluoro-substituted indole ring. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry .
Métodos De Preparación
The synthesis of 2-(4,6-difluoro-1h-indol-3-yl)ethan-1-amine typically involves the reaction of 4,6-difluoroindole with ethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Análisis De Reacciones Químicas
2-(4,6-difluoro-1h-indol-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
2-(4,6-difluoro-1h-indol-3-yl)ethan-1-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(4,6-difluoro-1h-indol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication .
Comparación Con Compuestos Similares
2-(4,6-difluoro-1h-indol-3-yl)ethan-1-amine can be compared with other indole derivatives such as:
2-(4,6-dichloro-1H-indol-3-yl)ethanamine: Similar in structure but with chlorine atoms instead of fluorine, leading to different chemical reactivity and biological activity.
2-(1,2-diphenyl-1H-indol-3-yl)ethanamine: Contains additional phenyl groups, which may enhance its binding affinity to certain receptors.
Tryptamine: A naturally occurring indole derivative with a similar structure but different biological functions.
The uniqueness of this compound lies in its difluoro substitution, which can significantly influence its chemical properties and biological activities compared to other indole derivatives .
Propiedades
Número CAS |
1360891-65-1 |
|---|---|
Fórmula molecular |
C10H10F2N2 |
Peso molecular |
196.20 |
Nombre IUPAC |
2-(4,6-difluoro-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C10H10F2N2/c11-7-3-8(12)10-6(1-2-13)5-14-9(10)4-7/h3-5,14H,1-2,13H2 |
Clave InChI |
XGDPOURMTUKZDA-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1NC=C2CCN)F)F |
SMILES canónico |
C1=C(C=C(C2=C1NC=C2CCN)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















